molecular formula C31H30ClNO4 B12760607 N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride CAS No. 87213-07-8

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Cat. No.: B12760607
CAS No.: 87213-07-8
M. Wt: 516.0 g/mol
InChI Key: BQCZMOBDTBTGIW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and tolyl structures, followed by the introduction of the dimethylamine group and the dibenzoyloxy substituents. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the dimethylamine group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyloxy substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its chemical structure, allowing it to bind or modify these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
  • N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Uniqueness

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific dibenzoyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

87213-07-8

Molecular Formula

C31H30ClNO4

Molecular Weight

516.0 g/mol

IUPAC Name

[2-benzoyloxy-4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]phenyl] benzoate;hydrochloride

InChI

InChI=1S/C31H29NO4.ClH/c1-22-14-17-24(18-15-22)27(32(2)3)20-23-16-19-28(35-30(33)25-10-6-4-7-11-25)29(21-23)36-31(34)26-12-8-5-9-13-26;/h4-19,21,27H,20H2,1-3H3;1H

InChI Key

BQCZMOBDTBTGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N(C)C.Cl

Origin of Product

United States

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